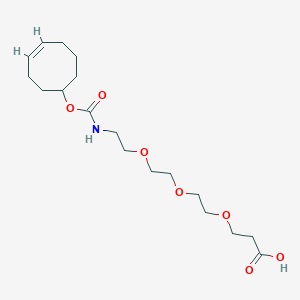

TCO-PEG3-acid

Description

Properties

IUPAC Name |

3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO7/c20-17(21)8-10-23-12-14-25-15-13-24-11-9-19-18(22)26-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15H2,(H,19,22)(H,20,21)/b2-1- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUXDTTWUFRONNF-UPHRSURJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCO-PEG3-acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the chemical structure, properties, and applications of TCO-PEG3-acid, a cornerstone of modern bioconjugation.

This compound is a heterobifunctional linker that has emerged as a critical tool in the fields of chemical biology, drug delivery, and diagnostics. Its unique architecture, featuring a strained trans-cyclooctene (TCO) group and a terminal carboxylic acid connected by a three-unit polyethylene glycol (PEG) spacer, enables highly efficient and specific bioconjugation reactions. This technical guide provides a detailed overview of this compound, including its chemical and physical properties, experimental protocols for its use, and a discussion of its role in advanced bioconjugation strategies.

Core Chemical and Physical Properties

This compound is a viscous, colorless to light yellow liquid at room temperature. Its key identifiers and properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Chemical Formula | C18H31NO7 | [1][2] |

| Molecular Weight | 373.44 g/mol | [3] |

| CAS Number | 2141981-86-2 | [1][3] |

| Purity | Typically >95% | |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, protected from light and moisture. Stock solutions at -80°C for up to 6 months. |

The Power of Dual Reactivity: TCO and Carboxylic Acid Moieties

The utility of this compound stems from its two distinct reactive handles, allowing for sequential or orthogonal conjugation strategies.

The Trans-Cyclooctene (TCO) Group: A Bioorthogonal Click Chemistry Hub

The TCO moiety is a highly strained alkene that readily participates in inverse-electron demand Diels-Alder (iEDDA) cycloadditions with tetrazine-functionalized molecules. This "click chemistry" reaction is renowned for its exceptionally fast kinetics, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹. The reaction is highly specific, proceeds rapidly under physiological conditions without the need for a catalyst, and its only byproduct is nitrogen gas, making it ideal for applications in living systems.

However, the high ring strain that confers reactivity also makes the TCO group susceptible to isomerization to its unreactive cis-cyclooctene (CCO) form, especially in certain biological media. For instance, the half-life of TCO derivatives can be as short as ≤ 60 minutes in DMEM cell culture medium and ≤ 15 minutes in aged plasma. TCO-PEG3-modified IgG has been observed to lose about 10.5% of its reactivity when stored at 4°C for 4 weeks in a phosphate buffer.

The Carboxylic Acid Group: A Gateway to Amine-Containing Biomolecules

The terminal carboxylic acid group provides a versatile handle for conjugation to primary amines, such as those found on the side chains of lysine residues in proteins and antibodies. This reaction is typically mediated by carbodiimide activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first activates the carboxylic acid to form a more stable and amine-reactive NHS ester, which then readily reacts with a primary amine to form a stable amide bond.

References

An In-Depth Technical Guide to the TCO-PEG3-Acid and Tetrazine Bioorthogonal Reaction

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine is a cornerstone of bioorthogonal chemistry, offering a unique combination of rapid kinetics and high specificity in complex biological environments.[1][2] This technical guide provides a comprehensive overview of the reaction mechanism involving a TCO-PEG3-Acid linker with a tetrazine, including quantitative kinetic data, detailed experimental protocols, and visualizations of the core chemical processes.

Core Reaction Mechanism: A [4+2] Cycloaddition Cascade

The TCO-tetrazine ligation is a form of "click chemistry" that proceeds without the need for a cytotoxic catalyst, such as copper.[3] The reaction's high efficiency is driven by the significant ring strain of the trans-cyclooctene double bond.[3] The mechanism can be described as a two-step process:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The first and rate-determining step is a [4+2] cycloaddition. In this reaction, the electron-deficient tetrazine acts as the diene, and the strained, electron-rich TCO serves as the dienophile.[1] This cycloaddition forms a highly unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, which results in the irreversible elimination of a molecule of dinitrogen (N₂). This step is thermodynamically driven and results in the formation of a stable dihydropyridazine product.

The inclusion of a polyethylene glycol (PEG) spacer, such as the three-unit PEG3 in this compound, enhances the aqueous solubility of the molecule, a crucial feature for biological applications. The terminal carboxylic acid provides a versatile handle for conjugation to primary amines on biomolecules, such as lysine residues on proteins, through standard amide coupling chemistries.

While the primary ligation reaction is generally not dependent on an acid catalyst and proceeds efficiently in a pH range of 6-9, the acidity of the local environment can play a role in "click-to-release" applications. In these systems, acidic conditions can accelerate the cleavage of a payload from the TCO moiety following the initial ligation. Some strategies even employ acid-functionalized tetrazines to facilitate this release through intramolecular proton donation.

Quantitative Kinetic Data

The TCO-tetrazine reaction is renowned for its exceptionally fast second-order rate constants, which are orders of magnitude higher than many other bioorthogonal reactions. This allows for efficient labeling at low reactant concentrations, which is critical for in vivo studies and applications involving sensitive biological systems.

| Reactants | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |

| General TCO and Tetrazine | 1 - 1 x 10⁶ | General range |

| TCO and ATTO-tetrazines | up to 1000 | - |

| TCO and Methyl-substituted tetrazines | ~1000 | - |

| TCO and Hydrogen-substituted tetrazines | up to 30,000 | - |

| TCO and Dipyridal tetrazine | 2000 (±400) | 9:1 methanol:water |

| Conformationally Strained d-TCO and water-soluble dipyridyl-s-tetrazine | 366,000 (±15,000) | 25°C in pure water |

| Cyclopropane-fused TCO and water-soluble dipyridyl-s-tetrazine | 3,300,000 (±40,000) | 25°C in H₂O |

Experimental Protocols

Protocol 1: Activation of a Protein with this compound

This protocol describes the conjugation of this compound to a primary amine-containing protein using N-Hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide crosslinker

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Spin desalting columns

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare the TCO-PEG3-NHS ester: In a microcentrifuge tube, dissolve this compound, DCC, and NHS in anhydrous DMF or DMSO to generate the TCO-PEG3-NHS ester in situ.

-

Prepare the protein: If the protein buffer contains primary amines (e.g., Tris or glycine), exchange the buffer to PBS using a spin desalting column. Adjust the protein concentration to 1-5 mg/mL.

-

Reaction: Add a 20-fold molar excess of the freshly prepared TCO-PEG3-NHS ester solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Purification: Remove excess, unreacted TCO-PEG3-NHS ester using a spin desalting column. The TCO-labeled protein is now ready for conjugation with a tetrazine-modified molecule.

Protocol 2: TCO-Tetrazine Ligation and Monitoring

This protocol outlines the reaction between the TCO-activated protein and a tetrazine-functionalized molecule.

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer.

-

Ligation: Mix the TCO-labeled protein and the tetrazine-functionalized molecule in a 1:1 to 1:1.5 molar ratio. A slight excess of the tetrazine-containing molecule can drive the reaction to completion.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. For sensitive biological systems, the reaction can be performed at 4°C for a longer duration.

-

Monitoring: The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by UV-Vis spectrophotometry, following the decrease in absorbance at the tetrazine's λmax (typically 510-550 nm).

-

Purification: If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

Visualizations

Caption: The reaction mechanism of TCO and tetrazine ligation.

Caption: A general experimental workflow for protein conjugation.

References

TCO-PEG3-acid: A Comprehensive Technical Guide for Bioorthogonal Ligation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCO-PEG3-acid, a key reagent in the field of bioorthogonal chemistry. We will delve into its chemical properties, and provide detailed experimental protocols for its application in bioconjugation, specifically focusing on the inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction.

Core Properties of this compound

This compound is a bifunctional molecule comprised of a strained trans-cyclooctene (TCO) moiety and a carboxylic acid functional group, separated by a three-unit polyethylene glycol (PEG) spacer. The TCO group is a highly reactive dienophile in IEDDA reactions, particularly with tetrazine partners, while the carboxylic acid allows for covalent attachment to primary amine-containing biomolecules. The hydrophilic PEG linker enhances solubility in aqueous media and reduces steric hindrance.

| Property | Value | Reference |

| Chemical Formula | C₁₈H₃₁NO₇ | [1] |

| Molecular Weight | 373.5 g/mol | [1][2] |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in DMSO, DMF, DCM | [1] |

| Storage | -20°C, desiccated |

Reaction Principle: The Inverse-Electron Demand Diels-Alder Cycloaddition

The utility of this compound is centered around the IEDDA reaction, a powerful bioorthogonal "click chemistry" ligation. This reaction occurs between the electron-rich TCO (dienophile) and an electron-deficient tetrazine (diene). The reaction is exceptionally fast and proceeds readily in biological media without the need for a catalyst. The initial cycloaddition is followed by a retro-Diels-Alder reaction, releasing nitrogen gas and forming a stable dihydropyridazine conjugate.

Caption: IEDDA Reaction Mechanism.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine-Containing Biomolecule (e.g., Antibody)

This protocol describes the activation of the carboxylic acid of this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a biomolecule.

Materials:

-

This compound

-

Biomolecule with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Biomolecule Preparation: Prepare the biomolecule solution at a concentration of 1-5 mg/mL in an amine-free buffer.

-

Activation of this compound:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

In a separate tube, prepare a fresh solution of 100 mM EDC and 100 mM NHS in anhydrous DMSO.

-

To activate the this compound, mix equal volumes of the this compound stock solution and the EDC/NHS solution. Allow this activation reaction to proceed for 15-30 minutes at room temperature.

-

-

Conjugation:

-

Add a 20-fold molar excess of the activated TCO-PEG3-NHS ester to the biomolecule solution.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Quenching:

-

Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a spin desalting column equilibrated with the desired storage buffer.

-

Protocol 2: IEDDA "Click" Reaction with a Tetrazine-Labeled Molecule

This protocol outlines the reaction between the TCO-functionalized biomolecule and a tetrazine-labeled molecule.

Materials:

-

TCO-functionalized biomolecule (from Protocol 1)

-

Tetrazine-labeled molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Prepare the TCO-functionalized biomolecule and the tetrazine-labeled molecule in the reaction buffer.

-

Ligation:

-

Mix the TCO-functionalized biomolecule and the tetrazine-labeled molecule in a 1:1.1 to 1:5 molar ratio (TCO:Tetrazine).

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Analysis and Purification:

-

The resulting conjugate can be analyzed by SDS-PAGE, where a band shift will indicate successful conjugation.

-

If necessary, the final conjugate can be purified from excess tetrazine-labeled molecule using size-exclusion chromatography.

-

Experimental Workflow Visualization

The following diagram illustrates the two-step workflow for bioconjugation using this compound.

Caption: this compound Bioconjugation Workflow.

Applications in Research and Drug Development

The robust and specific nature of the TCO-tetrazine ligation has led to its widespread adoption in various applications, including:

-

Antibody-Drug Conjugates (ADCs): The precise and stable linkage formed is ideal for attaching cytotoxic drugs to antibodies for targeted cancer therapy.

-

Pretargeted Imaging: In this strategy, a TCO-labeled antibody is administered first, allowed to accumulate at the target site, and then a small, rapidly clearing tetrazine-labeled imaging agent is introduced for highly specific imaging with low background signal.

-

Live Cell Imaging and Labeling: The bioorthogonal nature of the reaction allows for the specific labeling of biomolecules on or within living cells without disrupting cellular processes.

-

Assembly of Complex Biomolecular Structures: The efficiency of the reaction facilitates the construction of multi-component protein complexes and functionalized surfaces.

References

An In-depth Technical Guide to Click Chemistry for Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a powerful and versatile tool for site-specific protein labeling, offering researchers unprecedented control over the modification of biological macromolecules. This guide provides an in-depth exploration of the core principles of click chemistry, focusing on its application in protein labeling for research, diagnostics, and therapeutic development. We will delve into the two primary forms of this chemistry, provide detailed experimental protocols, and present quantitative data to inform experimental design.

Introduction to Click Chemistry in Protein Labeling

Coined by Karl Barry Sharpless in 2001, "click chemistry" describes a class of reactions that are rapid, specific, high-yielding, and biocompatible.[1][2] These reactions typically involve the formation of a stable covalent linkage between two molecules, a "click" that is bioorthogonal, meaning it does not interfere with native biological processes.[1][3] For protein labeling, this involves the introduction of a bioorthogonal functional group (an "unnatural" chemical handle) into a protein of interest, which can then be selectively reacted with a probe carrying a complementary functional group.[4] This probe can be a fluorophore for imaging, a biotin tag for purification, or a drug molecule for targeted delivery.

The most prominent click chemistry reaction used for protein labeling is the azide-alkyne cycloaddition, which forms a stable triazole ring. There are two main variants of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key advantages of using click chemistry for protein labeling include:

-

High Specificity: The azide and alkyne groups are largely absent in biological systems, ensuring that the labeling reaction is highly selective and minimizes off-target effects.

-

Biocompatibility: These reactions can be performed under physiological conditions (aqueous environment, neutral pH, and ambient temperature) with minimal disruption to cellular processes, making them suitable for live-cell imaging.

-

High Efficiency and Rapid Kinetics: Click reactions proceed with high yields and fast reaction rates, even at low concentrations of reactants.

-

Versatility: A wide range of probes, including fluorescent dyes, affinity tags, and therapeutic agents, can be readily coupled to proteins.

Incorporating Bioorthogonal Functional Groups into Proteins

To utilize click chemistry for protein labeling, a bioorthogonal handle, typically an azide or an alkyne, must first be introduced into the target protein. Several methods exist for this, with the genetic incorporation of unnatural amino acids (UAAs) being a widely used and powerful approach for site-specific labeling.

This technique involves the use of an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. This orthogonal pair recognizes a specific codon (often a stop codon like UAG) and incorporates a UAA carrying the desired bioorthogonal group (e.g., an azide or alkyne) at that specific site in the protein sequence during translation. This method allows for precise control over the location of the label on the protein.

Other methods for introducing bioorthogonal handles include:

-

Metabolic Labeling: Cells are cultured with an amino acid analog containing a bioorthogonal group, which is then incorporated into newly synthesized proteins. For example, azidohomoalanine (AHA) can be used as a surrogate for methionine.

-

Enzymatic Labeling: Specific enzymes can be used to attach a probe containing a bioorthogonal handle to a target protein or a specific peptide tag fused to the protein.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry reaction that involves the copper(I)-catalyzed cycloaddition of an azide and a terminal alkyne to form a 1,4-disubstituted triazole.

CuAAC Reaction Mechanism

The mechanism of the CuAAC reaction involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product. The copper(I) catalyst is crucial for accelerating the reaction and ensuring its high regioselectivity.

Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocol: In Vitro CuAAC Labeling of an Azide-Containing Protein

This protocol describes the general procedure for labeling a purified protein containing an azide functional group with an alkyne-functionalized probe.

Materials:

-

Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4)

-

Alkyne-probe (e.g., alkyne-fluorophore, 10 mM stock in DMSO)

-

Copper(II) sulfate (CuSO₄), 50 mM stock in water

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water

-

Sodium ascorbate, 100 mM stock in water (prepare fresh)

-

DMSO

-

PBS, pH 7.4

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:

-

Azide-modified protein (to a final concentration of 10-50 µM)

-

PBS buffer to adjust the final volume

-

Alkyne-probe (to a final concentration of 100-500 µM, a 10-fold molar excess over the protein)

-

-

Prepare the Catalyst Premix: In a separate tube, prepare the catalyst premix by combining:

-

Copper(II) sulfate (to a final reaction concentration of 0.5-1 mM)

-

THPTA (to a final reaction concentration of 2.5-5 mM, maintaining a 5:1 ratio with CuSO₄)

-

Vortex briefly to mix.

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to the catalyst premix (to a final reaction concentration of 5 mM). Vortex briefly.

-

Immediately add the catalyst/ascorbate mixture to the protein/probe solution.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-16 hours).

-

Purification: Remove the excess reagents and byproducts by methods such as:

-

Size-exclusion chromatography (e.g., desalting column)

-

Dialysis

-

Affinity chromatography if the probe contains an affinity tag.

-

-

Analysis: Confirm the labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.

Note on Live-Cell Labeling: While CuAAC is highly efficient, the cytotoxicity of the copper catalyst has been a concern for live-cell applications. However, the use of copper-chelating ligands like THPTA can mitigate this toxicity by protecting the cells from reactive oxygen species.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity concerns associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne that reacts rapidly with an azide without the need for a catalyst. The relief of ring strain provides the driving force for the reaction.

SPAAC Reaction Mechanism

In SPAAC, the high ring strain of a cyclooctyne derivative allows it to undergo a [3+2] cycloaddition with an azide at physiological temperatures, forming a triazole product.

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Quantitative Data for Common Cyclooctynes

The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. The table below summarizes the second-order rate constants for some commonly used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application.

| Cyclooctyne Derivative | Abbreviation | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Dibenzocyclooctyne | DIBO / DBCO | ~0.1 - 1.0 | High stability and reactivity. |

| Bicyclononyne | BCN | ~0.01 - 0.1 | Good balance of stability and reactivity. |

| Difluorinated Cyclooctyne | DIFO | ~0.1 - 0.5 | Increased reactivity due to electron-withdrawing fluorine atoms. |

| Azodibenzocyclooctyne | ADIBO | ~1.0 - 5.0 | Very high reactivity, but can be less stable. |

Experimental Protocol: Live-Cell SPAAC Labeling of Cell Surface Proteins

This protocol outlines a general procedure for labeling cell surface proteins that have been metabolically engineered to display an azide group.

Materials:

-

Adherent mammalian cells (e.g., HeLa, HEK293) cultured on coverslips or in imaging dishes

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling of sialic acids

-

Cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488), 10 mM stock in DMSO

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Prepare a stock solution of Ac₄ManNAz in DMSO.

-

Add Ac₄ManNAz to the complete cell culture medium to a final concentration of 25-50 µM.

-

Replace the medium on the cells with the Ac₄ManNAz-containing medium.

-

Incubate the cells for 48 hours under standard culture conditions (37°C, 5% CO₂) to allow for the incorporation of the azide-modified sugar into cell surface glycans.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the cyclooctyne-fluorophore in DMSO.

-

Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS to remove any un-incorporated Ac₄ManNAz.

-

Add the medium containing the cyclooctyne-fluorophore to the cells.

-

Incubate for 30-60 minutes at 37°C.

-

-

Washing and Fixation:

-

Wash the cells three times with warm PBS to remove the excess cyclooctyne-fluorophore.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Staining and Imaging:

-

If desired, counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips or image the dishes using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Experimental Workflow for Protein Labeling using Click Chemistry

The general workflow for labeling a protein of interest using click chemistry, particularly with the incorporation of an unnatural amino acid, can be visualized as a series of sequential steps.

Caption: A generalized experimental workflow for site-specific protein labeling using click chemistry.

Applications in Research and Drug Development

The precision and versatility of click chemistry have led to its widespread adoption in various fields of research and drug development.

-

Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the enrichment and identification of specific classes of proteins from complex biological samples. In ABPP, a reactive probe with a bioorthogonal handle is used to covalently label active enzymes, which can then be isolated and identified using a complementary click reagent.

-

Fluorescence Imaging: The ability to attach a wide array of fluorophores to proteins with high specificity has revolutionized cellular imaging. It allows for the visualization of protein localization, trafficking, and interactions in living cells with minimal perturbation.

-

Drug Discovery and Development: Click chemistry is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies. It provides a reliable method for attaching potent drug molecules to targeting moieties like antibodies, ensuring site-specific conjugation and a homogenous product. It is also used in target identification and validation by linking drug candidates to reporter tags.

Challenges and Future Perspectives

Despite its numerous advantages, there are some challenges to consider when implementing click chemistry for protein labeling:

-

Reagent Accessibility and Stability: The synthesis of some unnatural amino acids and specialized click reagents can be complex. Additionally, some highly reactive cyclooctynes may have limited stability.

-

Delivery of Reagents in vivo: Efficiently delivering click reagents to specific tissues or cells in a living organism remains an area of active research.

-

Potential for Side Reactions: While highly bioorthogonal, the possibility of side reactions, especially with the copper catalyst in CuAAC, needs to be carefully considered and controlled, particularly in complex biological systems.

The field of click chemistry is continuously evolving, with the development of new bioorthogonal reactions with even faster kinetics and improved biocompatibility. These advancements, coupled with innovative methods for incorporating non-canonical amino acids, will further expand the utility of click chemistry in elucidating complex biological processes and in the creation of novel diagnostics and therapeutics.

References

- 1. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 2. csmres.co.uk [csmres.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Introducing bioorthogonal functionalities into proteins in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: TCO-PEG3-acid Conjugation to Primary Amines

Introduction

This document provides a detailed protocol for the conjugation of TCO-PEG3-acid to molecules containing primary amines (e.g., proteins, antibodies, peptides, or amine-modified oligonucleotides). This process is fundamental for introducing the trans-cyclooctene (TCO) moiety onto a biomolecule. The TCO group is a key component in bioorthogonal chemistry, enabling highly efficient and specific labeling through the inverse-electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized partner.[1][2][3] This "click chemistry" reaction is exceptionally fast and can be performed in complex biological media, making it ideal for applications in drug delivery, cellular imaging, and diagnostics.[2][4]

The this compound linker features a terminal carboxylic acid for covalent bond formation with primary amines. The inclusion of a hydrophilic 3-unit polyethylene glycol (PEG3) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces potential steric hindrance, and can minimize non-specific interactions. The conjugation is typically achieved by activating the carboxylic acid with carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS), to form a stable amide bond with the target amine.

Principle of Conjugation

The conjugation of this compound to a primary amine is a two-step process:

-

Activation of Carboxylic Acid: The terminal carboxylic acid on the this compound is activated using EDC and NHS. EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be reacted with NHS to form a more stable NHS ester. This activation step is most efficient at a slightly acidic pH of 4.5-7.2.

-

Amide Bond Formation: The resulting TCO-PEG3-NHS ester is then reacted with a molecule containing a primary amine (R-NH₂). The amine performs a nucleophilic attack on the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct. This second step is most efficient at a neutral to slightly alkaline pH of 7.0-8.5.

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for conjugating this compound to an amine-containing biomolecule.

Materials and Reagents

-

This compound

-

Amine-containing biomolecule (e.g., protein, antibody)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 5.0-6.0

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate, pH 8.3. Important: Do not use buffers containing primary amines like Tris or glycine.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

-

Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC), or dialysis cassettes appropriate for the biomolecule's molecular weight.

Reagent Preparation

-

Biomolecule Solution: Prepare the amine-containing biomolecule in the desired Conjugation Buffer at a concentration of 1-10 mg/mL. If the stock buffer contains amines (e.g., Tris), it must be exchanged for an amine-free buffer (like PBS) before starting.

-

This compound Stock Solution: Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. Dissolve this compound in anhydrous DMSO or DMF to create a 10-20 mM stock solution. Store any unused stock solution at -20°C under an inert gas like argon or nitrogen.

-

EDC and NHS/Sulfo-NHS Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or water immediately before use. Do not store these solutions for long periods.

Two-Step Conjugation Procedure

This protocol is optimized for a 1 mg protein sample. Adjust volumes accordingly for different amounts.

-

Activation of this compound:

-

In a microcentrifuge tube, combine a 10- to 20-fold molar excess of this compound with a 1.5x molar excess (relative to the this compound) of both EDC and NHS in Activation Buffer.

-

For example, for a 1 mg protein at 150 kDa (~6.7 nmol), you might use 134 nmol of this compound (20x excess) and 200 nmol each of EDC and NHS.

-

Incubate the mixture for 15-30 minutes at room temperature to form the TCO-PEG3-NHS ester.

-

-

Conjugation to Biomolecule:

-

Add the activated TCO-PEG3-NHS ester mixture directly to your biomolecule solution prepared in the Conjugation Buffer. The addition of the acidic activation mixture will lower the pH, so it is crucial that the Conjugation Buffer has sufficient buffering capacity to maintain a pH between 7.2 and 8.3.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM (e.g., add 5-10 µL of 1 M Tris-HCl to a 100 µL reaction).

-

Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-ester groups.

-

Purification of the Conjugate

Remove unreacted TCO linker and byproducts from the conjugated biomolecule using a suitable method based on molecular weight.

-

For Proteins/Antibodies (>20 kDa): Use a desalting column (e.g., Zeba Spin column, 40K MWCO) or dialysis against PBS.

-

For Peptides/Oligonucleotides: Purification can be achieved via HPLC or, in some cases, ethanol precipitation.

Storage of Conjugate

Store the purified TCO-labeled biomolecule at 4°C for short-term use (up to 4 weeks) or at -20°C or -80°C for long-term storage. Avoid azide-containing buffers for long-term storage, as they may interfere with downstream applications. Note that the TCO moiety has a limited half-life and can isomerize to the non-reactive cis-cyclooctene (CCO) over time.

Summary of Reaction Parameters

The efficiency of the conjugation reaction is influenced by several factors, which can be optimized for specific applications.

| Parameter | Recommended Range | Notes |

| pH (Activation) | 4.5 – 7.2 | Optimal for EDC/NHS activation of the carboxylic acid. |

| pH (Conjugation) | 7.0 – 8.5 | Optimal for the reaction of NHS-ester with primary amines. |

| Molar Excess | 5- to 20-fold excess of this compound over the biomolecule. | Higher excess can increase labeling but may also lead to non-specific modifications. |

| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures may require longer incubation times but can be beneficial for sensitive proteins. |

| Reaction Time | Activation: 15-30 minConjugation: 1-4 hours at RT, or 2-8 hours at 4°C. | Longer times do not always improve efficiency and may increase protein degradation. |

| Solvent | DMSO or DMF | Used for dissolving the this compound reagent. |

Experimental Workflow

The entire process, from preparation to the final purified product, is summarized in the workflow diagram below.

References

Application Notes and Protocols for TCO-PEG3-Acid Activation using EDC/HATU

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the activation of TCO-PEG3-acid, a popular bifunctional linker used in bioconjugation and drug delivery. The terminal carboxylic acid of this compound can be efficiently activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), or with the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). This activation step is crucial for the subsequent conjugation to primary amine-containing biomolecules, such as proteins, peptides, or antibodies, forming a stable amide bond. The trans-cyclooctene (TCO) moiety allows for a subsequent, highly efficient, and bioorthogonal "click" reaction with a tetrazine-functionalized molecule.[1][2]

The polyethylene glycol (PEG) spacer enhances the solubility of the conjugate in aqueous buffers and reduces steric hindrance, which can improve the efficiency of subsequent labeling.[3] This document outlines the principles, provides detailed protocols, and offers a comparison of the two activation methods to guide researchers in selecting the optimal strategy for their specific application.

Data Presentation: Comparison of EDC/NHS and HATU Activation

The choice between EDC/NHS and HATU for the activation of this compound depends on several factors, including the desired reaction efficiency, cost, and the sensitivity of the biomolecule to the reaction conditions. The following table summarizes the key quantitative parameters for each method.

| Parameter | EDC/NHS Activation | HATU Activation | Reference(s) |

| Typical Yield (%) | > 85% | > 90% | [4] |

| Typical Purity (%) | > 95% | > 98% | [4] |

| Activation Time | 15 - 30 minutes | 10 - 15 minutes | |

| Coupling Time | 2 hours to overnight | 30 - 60 minutes | |

| Optimal Activation pH | 4.5 - 6.0 | Not applicable (organic solvent) | |

| Optimal Coupling pH | 7.0 - 8.0 | Not applicable (organic solvent) | |

| Key Advantages | Cost-effective, water-soluble byproducts | High efficiency, fast reaction times, low racemization | |

| Key Disadvantages | Requires careful pH control, less stable NHS-ester | Higher cost, potential for side reactions (guanidinylation) if not used correctly |

Chemical Reaction Mechanisms and Experimental Workflows

To visualize the chemical processes and experimental steps involved in the activation and conjugation of this compound, the following diagrams are provided.

Experimental Protocols

Protocol 1: this compound Activation using EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound using EDC and NHS to form an amine-reactive NHS ester, followed by conjugation to a primary amine-containing biomolecule.

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Procedure:

-

Reagent Preparation:

-

Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

-

Prepare a solution of the amine-containing biomolecule in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

-

Activation of this compound:

-

In a reaction tube, add the desired amount of this compound stock solution to the Activation Buffer.

-

Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.

-

Mix well and incubate for 15-30 minutes at room temperature.

-

-

Conjugation to the Amine-Containing Biomolecule:

-

Add the activated TCO-PEG3-NHS ester solution to the biomolecule solution. A 1.5 to 10-fold molar excess of the activated linker to the biomolecule is a common starting point, but this should be optimized for the specific application.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

-

Protocol 2: this compound Activation using HATU

This protocol outlines the activation of this compound using HATU in an organic solvent, which is particularly useful for reactions where aqueous conditions are not desirable or for coupling to sensitive biomolecules.

Materials:

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

-

Amine-containing biomolecule

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Reagent Preparation:

-

Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Prepare a solution of the amine-containing biomolecule (1.0-1.1 equivalents) in anhydrous DMF.

-

-

Activation of this compound (Pre-activation):

-

To the solution of this compound, add DIPEA or TEA (2.0-3.0 equivalents) and stir for 5-10 minutes at room temperature.

-

Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes. A color change may be observed.

-

-

Conjugation to the Amine-Containing Biomolecule:

-

Add the amine-containing biomolecule solution to the pre-activated this compound mixture.

-

Stir the reaction at room temperature for 30-60 minutes.

-

-

Work-up and Purification:

-

The reaction mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with aqueous solutions to remove byproducts. A common work-up involves sequential washes with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

The organic layer is then dried, filtered, and concentrated.

-

The crude product is typically purified by column chromatography or reverse-phase HPLC.

-

Important Considerations and Troubleshooting

-

Moisture Sensitivity: Both EDC and HATU are moisture-sensitive. Reagents should be equilibrated to room temperature before opening and handled in a dry environment to prevent hydrolysis and inactivation.

-

pH Control (EDC/NHS): The two-step EDC/NHS reaction relies on different optimal pH ranges for activation and conjugation. Maintaining the recommended pH is critical for high yields.

-

Stoichiometry: The molar ratios of coupling reagents to the carboxylic acid and the activated linker to the amine-containing biomolecule should be optimized for each specific system to maximize conjugation efficiency and minimize side reactions.

-

Side Reactions (HATU): A potential side reaction with HATU is the guanidinylation of the primary amine, which can cap the reactive site. This is more likely to occur if HATU is used in excess or if the coupling reaction is slow. Pre-activation of the carboxylic acid before adding the amine helps to minimize this side reaction.

-

TCO Stability: While TCO is a reactive moiety, it can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO). It is recommended to store TCO-containing compounds at -20°C and for short periods. There is no evidence to suggest that HATU directly impacts the stability of the TCO group under the recommended reaction conditions.

-

Purification: Efficient removal of unreacted reagents and byproducts is crucial for obtaining a pure conjugate. The choice of purification method will depend on the properties of the final conjugate. Size-exclusion chromatography and dialysis are suitable for protein conjugates, while HPLC is often used for smaller molecules.

By following these detailed protocols and considering the key factors outlined, researchers can successfully activate this compound and conjugate it to their biomolecule of interest, enabling a wide range of applications in bioconjugation, drug delivery, and bioorthogonal chemistry.

References

Step-by-Step TCO-Tetrazine Ligation: A Detailed Protocol for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing trans-cyclooctene (TCO)-tetrazine ligation, a powerful bioorthogonal reaction widely used in chemical biology, drug development, and materials science. The protocol details the experimental procedure, from reagent preparation to the final purification of the conjugate, and includes key quantitative data and visual workflows to ensure successful execution.

Introduction

The TCO-tetrazine ligation is a cornerstone of "click chemistry," relying on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a TCO and a tetrazine moiety.[1][2] This reaction is prized for its exceptionally fast kinetics, high specificity, and biocompatibility, allowing for the efficient formation of stable covalent bonds in complex biological environments without the need for catalysts.[1][2][3] The only byproduct of this reaction is nitrogen gas. These features make it an ideal tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), in vivo imaging, and the development of novel therapeutic and diagnostic agents.

Reaction Mechanism

The TCO-tetrazine ligation proceeds through a two-step mechanism:

-

[4+2] Cycloaddition: The first and rate-determining step is an inverse-electron-demand Diels-Alder reaction where the electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile) to form an unstable tricyclic intermediate.

-

Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step results in the formation of a stable dihydropyridazine product, which can then tautomerize and oxidize.

The reaction kinetics are influenced by the electronic properties of the TCO and tetrazine; electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can accelerate the reaction.

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is notable, with second-order rate constants that are among the highest for any bioorthogonal reaction. This allows for effective conjugation even at low micromolar or nanomolar concentrations. The following table summarizes key quantitative data from the literature.

| Parameter | Value | Conditions | Source |

| Second-Order Rate Constant (k) | 1 - 1 x 10⁶ M⁻¹s⁻¹ | General range for various TCO-tetrazine pairs. | |

| > 800 M⁻¹s⁻¹ | General TCO-tetrazine reaction. | ||

| up to 30,000 M⁻¹s⁻¹ | Hydrogen-substituted tetrazines with TCO. | ||

| ~2000 M⁻¹s⁻¹ | Dipyridal tetrazine with TCO. | ||

| Reaction pH | 6.0 - 9.0 | Recommended range for the ligation reaction in aqueous buffers like PBS. | |

| Reaction Temperature | Room Temperature (20-25°C) | Generally sufficient for rapid conjugation. | |

| 4°C | Can be used, may require longer incubation times. | ||

| Reaction Time | 30 - 120 minutes | Typical for protein-protein conjugations. | |

| 10 - 30 minutes | For labeling with ATTO-tetrazines. |

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical protein-protein conjugation using TCO-tetrazine ligation. The protocol is divided into three main stages: preparation of functionalized proteins, the ligation reaction, and purification of the conjugate.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the modification of proteins with TCO and tetrazine moieties using N-hydroxysuccinimide (NHS) esters, which react with primary amines (e.g., lysine residues).

Materials:

-

Protein A and Protein B (to be conjugated)

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) if starting buffer contains primary amines.

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium Bicarbonate (NaHCO₃)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

Procedure:

-

Protein Preparation:

-

Dissolve or buffer exchange Protein A and Protein B into an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL. If the buffer contains primary amines like Tris or glycine, a buffer exchange is crucial.

-

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.

-

-

Activation of Protein A with TCO-NHS Ester:

-

To 100 µg of Protein A in solution, add 5 µL of 1 M NaHCO₃.

-

Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester stock solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Activation of Protein B with Tetrazine-NHS Ester:

-

To 100 µg of Protein B in solution, add 5 µL of 1 M NaHCO₃.

-

Add a 20-fold molar excess of the 10 mM methyl-tetrazine-NHS ester stock solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

-

Quenching and Purification of Activated Proteins:

-

Stop the labeling reactions by adding a quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

-

Remove excess, unreacted TCO-NHS and tetrazine-NHS esters from their respective protein solutions using spin desalting columns.

-

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol details the conjugation of the TCO-activated Protein A with the tetrazine-activated Protein B.

Materials:

-

Purified TCO-activated Protein A

-

Purified tetrazine-activated Protein B

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Mix the purified TCO-activated Protein A with the tetrazine-activated Protein B in the reaction buffer. A 1:1 molar ratio is a good starting point, though a slight excess (1.05 to 1.5-fold) of the tetrazine-functionalized protein can be used to drive the reaction to completion.

-

-

Incubation:

-

Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle rotation. The reaction can also be performed at 4°C, which may necessitate a longer incubation period.

-

-

Monitoring the Reaction (Optional):

-

The progress of the reaction can be monitored by the disappearance of the characteristic absorbance of the tetrazine moiety between 510 and 550 nm using a UV-Vis spectrophotometer.

-

Protocol 3: Purification and Storage of the Final Conjugate

Materials:

-

Size-Exclusion Chromatography (SEC) system or other suitable purification system.

-

Storage Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Purification:

-

Purify the final protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography or another appropriate purification method based on the properties of the conjugate.

-

-

Characterization (Optional):

-

The purity and identity of the final conjugate can be confirmed by analytical techniques such as SDS-PAGE, LC-MS, and NMR.

-

-

Storage:

-

Store the purified conjugate at 4°C until further use. For long-term storage, follow standard protein storage protocols, which may include freezing at -20°C or -80°C with the addition of a cryoprotectant.

-

Mandatory Visualizations

Caption: Experimental workflow for TCO-tetrazine mediated protein-protein conjugation.

Caption: Reaction mechanism of the TCO-tetrazine ligation.

References

Application Notes and Protocols for Bioconjugation using TCO-PEG3-Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing TCO-PEG3-acid for the bioconjugation of amine-containing molecules. This reagent is a cornerstone of modern bioconjugation strategies, enabling the efficient and specific attachment of molecules of interest to proteins, antibodies, and other biomolecules for applications in drug development, diagnostics, and life sciences research.

Introduction to this compound Bioconjugation

This compound is a bifunctional linker molecule that features a terminal carboxylic acid and a trans-cyclooctene (TCO) group, separated by a hydrophilic three-unit polyethylene glycol (PEG) spacer. The carboxylic acid allows for the covalent attachment to primary amines on biomolecules through the formation of a stable amide bond, a reaction typically mediated by carbodiimide chemistry (EDC/NHS). The TCO group is a highly reactive dienophile that participates in an inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[1] This "click chemistry" reaction is characterized by its exceptional speed and bioorthogonality, meaning it proceeds rapidly and specifically in complex biological environments without interfering with native biochemical processes.[2]

The PEG3 spacer enhances the aqueous solubility of the reagent and the resulting bioconjugate, while also reducing steric hindrance during the conjugation reactions.[3] This combination of features makes this compound an invaluable tool for a variety of applications, including the construction of antibody-drug conjugates (ADCs), the development of in-vivo imaging agents, and the immobilization of biomolecules on surfaces.[4][5]

Principle of the Two-Step Bioconjugation Strategy

The use of this compound in bioconjugation typically follows a two-step process. First, the carboxylic acid of this compound is activated and reacted with a primary amine on the biomolecule of interest (e.g., a lysine residue on an antibody). This step results in the biomolecule being "TCO-functionalized." In the second step, a tetrazine-modified molecule (e.g., a fluorescent dye, a drug molecule, or a biotin tag) is introduced. The TCO and tetrazine moieties then rapidly and specifically react via the iEDDA mechanism to form a stable covalent bond.

Caption: A logical diagram of the two-step protein conjugation workflow.

Quantitative Data: Kinetics of the TCO-Tetrazine Ligation

The inverse-electron demand Diels-Alder reaction between TCO and tetrazine is renowned for its exceptionally fast kinetics, which is a significant advantage in bioconjugation, especially when working with low concentrations of reactants. The second-order rate constants for this reaction are several orders of magnitude higher than other common bioorthogonal reactions.

| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics |

| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. |

| NHS Ester-Amine Coupling | NHS Ester | Primary Amine (e.g., Lysine) | Variable, generally slower | Widely used, but not bioorthogonal; can react with any accessible primary amine. |

Experimental Protocols

Protocol 1: TCO-Functionalization of an Antibody using this compound

This protocol describes the modification of an antibody with TCO groups by reacting its primary amines with EDC/NHS-activated this compound.

Materials and Reagents:

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting spin columns

Caption: Experimental workflow for TCO-functionalization of an antibody.

Procedure:

-

Preparation of Reagents:

-

Equilibrate EDC and NHS to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).

-

Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, add the desired amount of this compound stock solution to the Activation Buffer.

-

Add a 5-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the this compound solution.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

-

Conjugation to Antibody:

-

Dissolve the antibody in Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).

-

Add the activated this compound solution to the antibody solution. A 10- to 20-fold molar excess of the activated linker over the antibody is a common starting point.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 5 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted this compound and byproducts using a desalting spin column equilibrated with Conjugation Buffer.

-

The purified TCO-functionalized antibody is now ready for the subsequent click reaction.

-

Protocol 2: TCO-Tetrazine Click Reaction for Antibody Conjugation

This protocol details the ligation of the TCO-functionalized antibody with a tetrazine-modified molecule.

Materials and Reagents:

-

TCO-functionalized antibody (from Protocol 1)

-

Tetrazine-modified molecule of interest (e.g., fluorescent dye, biotin, drug molecule)

-

Reaction Buffer (e.g., PBS, pH 6.0-9.0)

Procedure:

-

Prepare Reactants:

-

Prepare the TCO-labeled antibody in the desired reaction buffer.

-

Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).

-

-

Click Reaction:

-

Add the tetrazine-functionalized molecule to the TCO-labeled antibody solution. A slight molar excess (1.05-1.5 equivalents) of the tetrazine reagent is recommended.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any unreacted starting materials using size-exclusion chromatography.

-

Protocol 3: Labeling of Cell Surface Glycoproteins

This protocol describes a two-step method for labeling cell surface glycoproteins on live cells using metabolic glycoengineering followed by reaction with a TCO-functionalized probe.

Materials and Reagents:

-

Live cells in culture

-

Peracetylated tetrazine-modified monosaccharide (e.g., Ac4ManNTz)

-

This compound (to be conjugated to a fluorescent probe, for example)

-

Fluorescent probe with a primary amine for conjugation

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS), pH 7.4

Caption: Workflow for cell surface protein labeling.

Procedure:

-

Metabolic Installation of Tetrazine:

-

Culture cells in the presence of a tetrazine-modified sugar (e.g., 25-50 µM Ac4ManNTz) for 3 days to allow for metabolic incorporation into cell surface glycans.

-

-

Preparation of TCO-Probe:

-

Conjugate this compound to an amine-containing molecule (e.g., a fluorescent dye) using the EDC/NHS chemistry described in Protocol 1.

-

-

Cell Labeling:

-

Wash the cells with PBS to remove unincorporated sugar.

-

Incubate the cells with the TCO-functionalized probe (e.g., TCO-PEG3-Biotin at 0.25 mmol/L or a fluorescent probe at 5-20 µM) in media for 30 minutes at 37°C.

-

Wash the cells with PBS to remove the unreacted TCO-probe.

-

-

Analysis:

-

The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry.

-

Characterization of Bioconjugates

The successful conjugation and purity of the final product can be assessed using various analytical techniques:

-

Mass Spectrometry (MALDI-TOF or LC-MS): Confirms the covalent attachment of the TCO-linker and the tetrazine-molecule by observing the expected mass shift.

-

SDS-PAGE: Visualizes the increase in molecular weight of the protein after conjugation, indicated by a band shift.

-

Size-Exclusion Chromatography (SEC-HPLC): Separates the conjugate from unreacted components and can be used to assess purity and aggregation.

-

UV-Vis Spectroscopy: The disappearance of the characteristic tetrazine absorbance around 520-550 nm can be used to monitor the progress of the click reaction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | Inactive EDC/NHS reagents due to moisture. | Use fresh, anhydrous DMSO/DMF for stock solutions. Allow reagents to warm to room temperature before opening. |

| Presence of primary amines in the buffer (e.g., Tris). | Buffer exchange the biomolecule into an amine-free buffer like PBS or MES. | |

| Insufficient molar excess of labeling reagent. | Increase the molar excess of the activated this compound or the tetrazine-molecule. | |

| Protein Aggregation | High degree of labeling. | Reduce the molar excess of the labeling reagent or the reaction time. |

| Unfavorable buffer conditions. | Optimize buffer composition, pH, and ionic strength. | |

| No or Poor Labeling with TCO | This compound has degraded. | Store TCO reagents at -20°C, protected from light and moisture. Use fresh solutions. |

| Excess quenching reagent not removed after the first step. | Ensure thorough purification of the TCO-functionalized biomolecule before adding the tetrazine reagent. |

References

Application Notes and Protocols: TCO-PEG3-Acid in Surface Modification of Biomaterials

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical strategy for enhancing their biocompatibility, reducing non-specific protein adsorption, and enabling the specific attachment of biomolecules for targeted therapies and diagnostics. TCO-PEG3-acid is a versatile heterobifunctional linker that plays a pivotal role in modern bioconjugation and surface functionalization strategies. It features a trans-cyclooctene (TCO) group for highly efficient and bioorthogonal click chemistry, a hydrophilic three-unit polyethylene glycol (PEG) spacer to improve solubility and reduce steric hindrance, and a terminal carboxylic acid for covalent attachment to amine-presenting surfaces.

This document provides detailed application notes and experimental protocols for the use of this compound in the surface modification of biomaterials. The protocols cover the initial immobilization of this compound onto a biomaterial surface and the subsequent bioorthogonal conjugation of a tetrazine-modified molecule of interest.

The core of this methodology lies in a two-step process:

-

Amide Coupling: The carboxylic acid moiety of this compound is activated using carbodiimide chemistry (EDC/NHS) to form a stable amide bond with primary amines on the biomaterial surface.

-

Bioorthogonal Tetrazine-TCO Ligation: The immobilized TCO group serves as a reactive handle for the rapid and specific covalent attachment of a tetrazine-functionalized biomolecule via an inverse-electron-demand Diels-Alder (iEDDA) reaction. This "click" reaction is highly efficient, proceeds under physiological conditions without the need for a catalyst, and is orthogonal to most biological functional groups, ensuring specific conjugation.[1][2]

Data Presentation

The following tables summarize typical quantitative data associated with the surface modification of biomaterials using PEG-based linkers. While specific data for this compound may vary depending on the substrate and experimental conditions, these values provide a general expectation of the outcomes.

Table 1: Physicochemical Properties of Modified Surfaces

| Surface Modification Stage | Water Contact Angle (°) | Surface Roughness (RMS, nm) | Reference |

| Unmodified Substrate (e.g., Titanium) | 70 - 85 | 2.0 - 5.0 | [2] |

| Amine-Functionalized Substrate | 40 - 60 | 2.5 - 5.5 | General Knowledge |

| This compound Modified | 30 - 50 | 2.2 - 5.2 | [2] |

Table 2: Protein Adsorption on Modified Surfaces

| Surface | Fibrinogen Adsorption (ng/cm²) | Lysozyme Adsorption (ng/cm²) | Reference |

| Unmodified Substrate | > 400 | > 200 | [3] |

| This compound Modified | < 50 | < 20 |

Mandatory Visualizations

Caption: Experimental workflow for biomaterial surface modification.

Caption: Key chemical reaction pathways.

Experimental Protocols

Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface

This protocol describes the covalent attachment of this compound to a biomaterial surface that has been pre-functionalized with primary amine groups.

Materials:

-

Amine-functionalized biomaterial substrate (e.g., glass slide, silicon wafer, or polymer film treated with aminopropyltriethoxysilane (APTES))

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Buffer: 1 M Ethanolamine, pH 8.5

-

Deionized (DI) water

-

Nitrogen gas for drying

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.

-

Prepare a 400 mM stock solution of EDC in Activation Buffer.

-

Prepare a 100 mM stock solution of NHS in Activation Buffer.

-

Note: EDC is moisture-sensitive; prepare the solution immediately before use.

-

-

Activation of this compound:

-

In a microcentrifuge tube, mix 100 µL of the this compound stock solution with 400 µL of Activation Buffer.

-

Add 100 µL of the EDC stock solution and 100 µL of the NHS stock solution to the this compound solution.

-

Vortex briefly to mix and incubate at room temperature for 15-30 minutes to form the NHS-ester.

-

-

Coupling to the Amine-Functionalized Surface:

-

Wash the amine-functionalized biomaterial substrate three times with DI water and dry under a gentle stream of nitrogen.

-

Place the substrate in a humidified chamber to prevent evaporation.

-

Pipette the activated this compound solution onto the amine-functionalized surface, ensuring complete coverage.

-

Incubate for 2-4 hours at room temperature or overnight at 4°C.

-

-

Washing and Quenching:

-

Remove the substrate from the chamber and rinse thoroughly with Coupling Buffer (PBS, pH 7.4) to remove unreacted this compound.

-

Immerse the substrate in Quenching Buffer for 30 minutes at room temperature to block any unreacted NHS-ester sites.

-

Rinse the substrate extensively with DI water.

-

Dry the TCO-functionalized surface under a gentle stream of nitrogen.

-

The surface is now ready for the bioorthogonal conjugation step or can be stored under an inert atmosphere at -20°C for short periods.

-

Protocol 2: Bioorthogonal Conjugation of a Tetrazine-Modified Molecule to the TCO-Functionalized Surface

This protocol details the "click" reaction between the immobilized TCO groups and a tetrazine-functionalized molecule of interest (e.g., a peptide, protein, or fluorescent dye).

Materials:

-

TCO-functionalized biomaterial substrate (from Protocol 1)

-

Tetrazine-modified molecule of interest

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Deionized (DI) water

-

Nitrogen gas for drying

Procedure:

-

Preparation of Tetrazine-Molecule Solution:

-

Dissolve the tetrazine-modified molecule in Reaction Buffer to a final concentration of 0.1-1 mg/mL. The optimal concentration will depend on the specific molecule and desired surface density.

-

-

Bioorthogonal Ligation Reaction:

-

Place the TCO-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or multi-well plate).

-

Add the tetrazine-molecule solution to the substrate, ensuring the entire functionalized surface is covered.

-

Incubate at room temperature for 30-60 minutes. The reaction is typically rapid, but longer incubation times can be used if necessary.

-

Note: The progress of the reaction can sometimes be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

-

-

Washing:

-

Remove the substrate from the reaction solution.

-

Wash the substrate three to five times with Reaction Buffer to remove any non-covalently bound tetrazine-modified molecules.

-

Perform a final rinse with DI water.

-

-

Drying and Storage:

-

Dry the now biofunctionalized surface under a gentle stream of nitrogen.

-

The surface is ready for use in downstream applications such as cell culture, immunoassays, or biosensing. Store appropriately based on the stability of the conjugated molecule (e.g., at 4°C in a hydrated state or desiccated).

-

Characterization of Modified Surfaces

Successful surface modification can be confirmed using a variety of surface analysis techniques:

-

X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of elements specific to the this compound linker (e.g., an increase in the C1s and O1s signals and the appearance of the N1s signal from the amide bond).

-

Water Contact Angle Measurement: A decrease in the water contact angle indicates a more hydrophilic surface, which is expected after PEGylation.

-

Atomic Force Microscopy (AFM): To assess changes in surface topography and roughness.

-

Fluorescence Microscopy: If a fluorescently-labeled tetrazine molecule is used for conjugation, the success of the click reaction can be visualized and quantified by the fluorescence intensity on the surface.

Conclusion

This compound is a powerful tool for the surface modification of biomaterials, enabling the creation of bio-inert surfaces that can be specifically and efficiently functionalized with a wide range of biomolecules. The protocols provided herein offer a robust framework for researchers to implement this technology in their own work, paving the way for the development of advanced biomaterials for a multitude of applications in research, diagnostics, and therapeutics.

References

Revolutionizing Antibody-Drug Conjugates: A Detailed Workflow for TCO Linker Technology

Application Notes and Protocols for the Development of Next-Generation Antibody-Drug Conjugates Using TCO Linkers and Bioorthogonal Chemistry